Dgat1-IN-1 -

Dgat1-IN-1

Catalog Number: EVT-267417
CAS Number:
Molecular Formula: C30H28F3N3O4
Molecular Weight: 551.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DGAT1-IN-1 is a potent DGAT1 inhibitor.
Overview

Dgat1-IN-1 is a small-molecule inhibitor specifically targeting diacylglycerol acyltransferase 1 (DGAT1), an enzyme critical for triglyceride synthesis. This compound has garnered attention due to its potential therapeutic applications in treating metabolic disorders, particularly obesity and related conditions. DGAT1 catalyzes the final step of triglyceride synthesis, making it a significant target for drug development aimed at reducing lipid accumulation in adipose tissues.

Source and Classification

Dgat1-IN-1 was identified through a series of structural biology studies that aimed to elucidate the binding mechanisms of small-molecule inhibitors to DGAT1. The compound is classified as an acyl-CoA:diacylglycerol acyltransferase inhibitor, which positions it within the broader category of metabolic enzyme inhibitors. Its development is rooted in the understanding that inhibiting DGAT1 can lead to decreased triglyceride synthesis and improved metabolic profiles in models of obesity and diabetes .

Synthesis Analysis

Methods and Technical Details

The synthesis of Dgat1-IN-1 involves multi-step organic reactions that typically include the following methods:

  1. Initial Reaction: The synthesis begins with the formation of a key intermediate through a condensation reaction between acyl-CoA derivatives and diacylglycerol substrates.
  2. Functionalization: Subsequent reactions involve the introduction of functional groups that enhance binding affinity to the active site of DGAT1.
  3. Purification: The final product is purified using chromatographic techniques, ensuring high purity suitable for biological assays.

The specific synthetic route has not been publicly detailed in available literature, but it is characterized by methods common in medicinal chemistry for optimizing enzyme inhibitors .

Molecular Structure Analysis

Structure and Data

Dgat1-IN-1 has a complex molecular structure that includes multiple functional groups designed to interact with the active site of DGAT1. Cryo-electron microscopy studies have provided insights into its binding conformation within the enzyme's substrate-binding tunnel. The compound features a bulky moiety that extends into the catalytic center, enhancing its inhibitory potency .

Key structural data includes:

  • Molecular Formula: Not explicitly provided in available literature.
  • Molecular Weight: Specific weight details are not mentioned but can be inferred from its components.
  • 3D Structure: The compound's spatial configuration allows it to effectively block substrate access to DGAT1.
Chemical Reactions Analysis

Reactions and Technical Details

Dgat1-IN-1 primarily functions through competitive inhibition, where it binds to the acyl-CoA substrate-binding pocket of DGAT1. The interactions involve:

  • Hydrophobic Interactions: The bulky moiety fits snugly within the enzyme's hydrophobic pocket.
  • Hydrogen Bonding: Key functional groups form hydrogen bonds with catalytic residues, stabilizing the inhibitor-enzyme complex.

The inhibition mechanism is characterized by a decrease in triglyceride synthesis, as evidenced by biochemical assays demonstrating reduced lipid accumulation in treated cells .

Mechanism of Action

Process and Data

The mechanism by which Dgat1-IN-1 exerts its effects involves several steps:

  1. Binding: Dgat1-IN-1 enters the substrate-binding tunnel of DGAT1, occupying space meant for acyl-CoA.
  2. Inhibition: By blocking this access, Dgat1-IN-1 prevents diacylglycerol from being converted into triglycerides.
  3. Metabolic Impact: This inhibition leads to altered lipid metabolism, resulting in decreased triglyceride levels and improved insulin sensitivity in preclinical models .

Data from studies indicate that treatment with Dgat1-IN-1 results in significant changes in gene expression related to lipid metabolism, supporting its role as an effective DGAT1 inhibitor .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not extensively documented for Dgat1-IN-1, general characteristics can be inferred based on similar compounds:

  • Solubility: Likely soluble in organic solvents commonly used in biochemical assays.
  • Stability: Expected to be stable under physiological conditions but may degrade under extreme pH or temperature variations.

Relevant analyses often include spectroscopy (NMR, IR) to confirm structural integrity post-synthesis.

Applications

Scientific Uses

Dgat1-IN-1 has significant potential applications in scientific research and therapeutic development:

  • Obesity Research: As an inhibitor of triglyceride synthesis, it serves as a valuable tool for studying lipid metabolism and obesity-related pathways.
  • Metabolic Disorders: Its effects on insulin sensitivity make it a candidate for further exploration in diabetes treatment strategies.
  • Drug Development: Insights gained from Dgat1-IN-1's mechanism can inform the design of new inhibitors targeting similar metabolic pathways.

The ongoing research into Dgat1-IN-1 highlights its importance in understanding lipid metabolism and developing interventions for metabolic diseases .

Introduction to DGAT1 and DGAT1-IN-1

DGAT1: Biochemical Role in Triacylglycerol Biosynthesis

Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane enzyme that catalyzes the terminal and rate-limiting step in triacylglycerol (TAG) biosynthesis. This endoplasmic reticulum (ER)-resident enzyme belongs to the membrane-bound O-acyltransferase (MBOAT) superfamily, which is evolutionarily conserved across all kingdoms of life [1] [8]. Structural studies using cryo-electron microscopy have revealed that human DGAT1 possesses nine transmembrane helices, eight of which form a conserved structural fold designated the MBOAT fold [1] [7]. This fold creates a hollow chamber within the membrane that encloses highly conserved catalytic residues essential for enzymatic function. The chamber architecture features separate substrate entry pathways for fatty acyl-CoA and diacylglycerol (DAG), enabling the enzyme to catalyze the acyl-CoA-dependent acylation of DAG to form TAG [1].

DGAT1 exists in both homodimeric and homotetrameric forms, with enzymatic activity preserved in both oligomeric states. The N-terminal domain facilitates critical inter-protomer interactions that are indispensable for catalytic function [1]. The enzyme's membrane topology is complex, with evidence suggesting a dual orientation in the ER membrane whereby approximately half of DGAT1 molecules expose their active site to the cytosol ("overt" activity), while the remainder expose their active site to the ER lumen ("latent" activity) [3]. This dual topology enables DGAT1 to participate in both cytosolic TAG synthesis for lipid droplet formation and lumenal TAG resynthesis during lipoprotein assembly.

Table 1: Structural and Functional Characteristics of DGAT1

CharacteristicDetailFunctional Significance
Protein FamilyMembrane-bound O-acyltransferase (MBOAT)Catalytic mechanism conservation
Transmembrane Domains9 helicesMembrane integration and substrate channel formation
Catalytic ChamberHollow structure with dual substrate entrancesSpatial separation of substrate entry pathways
Quaternary StructureHomodimer or homotetramerN-terminal interactions essential for activity
Membrane TopologyDual orientation (cytosolic and lumenal facing)Participation in multiple metabolic pathways

DGAT1 as a Therapeutic Target in Metabolic and Oncological Disorders

DGAT1 has emerged as a compelling therapeutic target for multiple pathological conditions due to its central role in lipid metabolism. In metabolic disorders, DGAT1 mediates dietary fat absorption and influences systemic energy homeostasis. Genetic ablation studies in mice demonstrate that DGAT1-deficient animals exhibit resistance to diet-induced obesity, enhanced insulin sensitivity, and improved glucose metabolism [4] [9]. These phenotypes validate DGAT1 inhibition as a strategy for treating obesity, type 2 diabetes, and related metabolic syndromes.

Beyond metabolic disorders, DGAT1 plays significant roles in oncology. Numerous cancers demonstrate elevated DGAT1 expression that correlates with poor prognosis [4] [6]. The enzyme facilitates tumor growth through multiple mechanisms, including lipid droplet biogenesis that protects cancer cells from lipotoxicity and oxidative stress, provision of membrane precursors for rapid proliferation, and regulation of pro-survival signaling pathways [6]. DGAT1 also contributes to chemoresistance in various malignancies by enhancing lipid-mediated protection against drug-induced stress. Furthermore, DGAT1 participates in immunomodulation within the tumor microenvironment by influencing lipid antigen presentation and immune cell function [4].

In infectious diseases, pathogens such as hepatitis C virus (HCV), dengue virus (DENV), and Mycobacterium tuberculosis co-opt host DGAT1 activity to facilitate replication and establish persistent infections [4]. Inhibition of DGAT1 disrupts the intracellular lipid environment essential for pathogen propagation, highlighting its therapeutic potential in infectious disease management.

Table 2: Therapeutic Applications of DGAT1 Inhibition

Disease CategoryMechanistic RationaleObserved Experimental Outcomes
Obesity/DiabetesReduced fat absorption and storageResistance to diet-induced obesity; improved insulin sensitivity
Oncological DisordersDisruption of cancer lipid metabolismSuppressed tumor growth; enhanced chemosensitivity
Viral InfectionsAltered lipid droplet utilizationImpaired viral replication (HCV, DENV, SARS-CoV-2)
Bacterial InfectionsDisruption of host lipid metabolismReduced intracellular bacterial survival
Autoimmune DiseasesImmunomodulation via lipid signalingAttenuated inflammatory responses

Rationale for DGAT1 Inhibition: Mechanistic and Clinical Relevance

The biochemical rationale for targeting DGAT1 extends beyond simple TAG synthesis inhibition. DGAT1 occupies a nodal position in lipid metabolism, integrating inputs from multiple metabolic pathways. By diverting diacylglycerol away from TAG synthesis, DGAT1 inhibition reduces lipid storage in adipocytes and promotes fatty acid oxidation [3] [4]. This metabolic shift has profound implications for systemic energy balance and substrate utilization.

Structurally, DGAT1 exhibits conformational plasticity that influences inhibitor susceptibility. The enzyme's dual membrane topology creates distinct microenvironments around the catalytic site, resulting in differential inhibitor sensitivity between the overt (cytosolic) and latent (lumenal) forms [3]. This heterogeneity may be exploited for selective pharmacological targeting. Additionally, DGAT1 demonstrates catalytic versatility beyond TAG synthesis, including the esterification of retinol to produce retinyl esters and the synthesis of wax esters [4]. These activities expand the potential therapeutic applications of DGAT1 inhibition to include retinoid metabolism disorders and dermatological conditions.

The clinical relevance of DGAT1 inhibition is substantiated by human genetic studies linking DGAT1 polymorphisms with altered milk fat composition in dairy cattle and metabolic phenotypes in humans [5] [9]. Natural missense mutations such as W128R, W214R, and C215G induce structural destabilization and functional impairment, providing genetic validation of DGAT1 as a therapeutic target [5]. These observations align with pharmacological studies demonstrating that DGAT1 inhibition reduces postprandial triglyceridemia and improves metabolic parameters in clinical trials [4] [9].

Overview of DGAT1-IN-1: Discovery and Classification

DGAT1-IN-1 (chemical name: 2-((1s,4s)-4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetic acid; CAS: 1449779-49-0) represents a potent and selective small-molecule inhibitor of DGAT1 enzymatic activity. This compound belongs to the chemical class of pyrimido-oxazine derivatives and was developed as a pharmacological tool for investigating DGAT1 biology and therapeutic potential [2] [7]. Structural studies reveal that DGAT1-IN-1 binds within the fatty acyl-CoA substrate tunnel of DGAT1, which opens toward the cytoplasmic side of the ER membrane [7].

The binding mode of DGAT1-IN-1 involves extensive interactions with the enzyme's substrate channel. The compound's central amide group forms critical hydrogen bonds with deeply buried catalytic residues, while its hydrophobic moieties engage in van der Waals interactions with the tunnel walls [7]. This binding mode distinguishes DGAT1-IN-1 from other DGAT1 inhibitors such as T863, which occupies a more superficial position within the substrate tunnel. The pharmacophore model derived from DGAT1-IN-1 binding has implications for developing inhibitors targeting other MBOAT family members.

DGAT1-IN-1 demonstrates high enzymatic potency with IC₅₀ values in the nanomolar range (4-113 nM) [2] [7]. Its selectivity profile shows minimal activity against the related MBOAT enzyme acyl-CoA:cholesterol acyltransferase 1 (ACAT1), though a single-residue mutation can sensitize ACAT1 to inhibition, suggesting structural similarities exploitable for inhibitor design [7]. The compound's physicochemical properties include a molecular weight of 551.56 g/mol and the chemical formula C₃₀H₂₈F₃N₃O₄, with sufficient solubility in DMSO (20 mg/mL) for experimental applications [2].

Table 3: Biochemical and Pharmacological Profile of DGAT1-IN-1

ParameterCharacteristicExperimental Evidence
Chemical ClassPyrimido-oxazine derivativeStructural analysis [7]
Binding SiteFatty acyl-CoA substrate tunnelCryo-EM structural data (PDB: 8ESM)
Binding ModeDeep penetration into catalytic siteInteraction with catalytic residues [7]
Enzymatic PotencyIC₅₀: 4-113 nMIn vitro DGAT1 inhibition assays [2] [7]
SelectivityMinimal activity against ACAT1Enzymatic screening [7]
Key PharmacophoreCentral amide groupCritical for interaction with catalytic residues

Properties

Product Name

Dgat1-IN-1

IUPAC Name

2-[4-[4-[2-[[4-(trifluoromethoxy)phenyl]methylcarbamoyl]imidazo[1,2-a]pyridin-6-yl]phenyl]cyclohexyl]acetic acid

Molecular Formula

C30H28F3N3O4

Molecular Weight

551.6 g/mol

InChI

InChI=1S/C30H28F3N3O4/c31-30(32,33)40-25-12-3-20(4-13-25)16-34-29(39)26-18-36-17-24(11-14-27(36)35-26)23-9-7-22(8-10-23)21-5-1-19(2-6-21)15-28(37)38/h3-4,7-14,17-19,21H,1-2,5-6,15-16H2,(H,34,39)(H,37,38)

InChI Key

KFGSQOIWOCDWAS-UHFFFAOYSA-N

SMILES

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=CN4C=C(N=C4C=C3)C(=O)NCC5=CC=C(C=C5)OC(F)(F)F

Solubility

Soluble in DMSO

Synonyms

DGAT1-IN-1

Canonical SMILES

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=CN4C=C(N=C4C=C3)C(=O)NCC5=CC=C(C=C5)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.